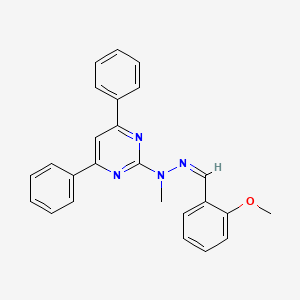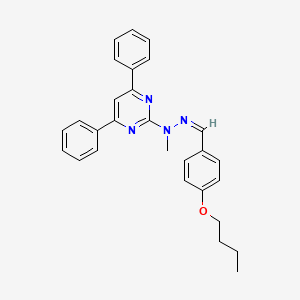![molecular formula C19H13ClN4O2 B3834583 (2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3834583.png)
(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine
説明
(2-chloro-5-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine is a chemical compound that has shown potential in scientific research applications. It is commonly known as CNP and belongs to the class of azo compounds. CNP has been found to have a wide range of applications in various fields, including material science, environmental science, and biomedicine.
作用機序
The mechanism of action of CNP is not fully understood. However, it is believed that CNP exerts its biological activity by interacting with cellular proteins and enzymes. CNP has been found to inhibit the activity of various enzymes, including proteases and kinases. It has also been found to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
CNP has been found to have various biochemical and physiological effects. In vitro studies have shown that CNP can induce apoptosis in cancer cells by activating the caspase pathway. CNP has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
One of the advantages of using CNP in lab experiments is its ease of synthesis. CNP can be synthesized in high yield and purity, making it a suitable candidate for large-scale experiments. Another advantage of using CNP is its versatility. CNP has been found to have applications in various fields of science, making it a valuable tool for interdisciplinary research.
One of the limitations of using CNP in lab experiments is its potential toxicity. CNP has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Another limitation of using CNP is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of CNP. One area of research is the development of CNP-based materials for environmental applications. CNP has shown potential as a photocatalyst for the degradation of organic pollutants in water, and further research in this area could lead to the development of more efficient and effective water treatment technologies.
Another area of research is the development of CNP-based anticancer agents. CNP has been found to induce apoptosis in cancer cells, and further research in this area could lead to the development of novel cancer therapies.
In conclusion, CNP is a versatile compound with potential applications in various fields of science. Its ease of synthesis and versatility make it a valuable tool for interdisciplinary research. Further research in this area could lead to the development of novel materials and therapies with significant societal impact.
科学的研究の応用
CNP has been extensively studied for its potential applications in various fields of science. In material science, CNP has been used as a building block for the synthesis of functional materials. It has been used to synthesize azo dyes, which have applications in the textile industry. CNP has also been used to synthesize metal-organic frameworks (MOFs) that have potential applications in gas storage and separation.
In environmental science, CNP has been used as a photocatalyst for the degradation of organic pollutants in water. CNP has also been used as a sensor for the detection of heavy metal ions in water.
In biomedicine, CNP has shown potential as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. CNP has also been found to have antimicrobial activity against bacteria and fungi.
特性
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-19-11-10-18(24(25)26)12-14(19)13-21-15-6-8-17(9-7-15)23-22-16-4-2-1-3-5-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEIJUFUJLBTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040595 | |
| Record name | Benzenamine, N-[(2-chloro-5-nitrophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrobenzylidene)-4-(phenyldiazenyl)aniline | |
CAS RN |
303058-55-1 | |
| Record name | Benzenamine, N-[(2-chloro-5-nitrophenyl)methylene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








hydrazone](/img/structure/B3834536.png)
![4-methoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834544.png)
![nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3834549.png)
![N-ethyl-2-oxo-1-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B3834554.png)
![2,2'-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B3834557.png)
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3834565.png)
![4-methoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3834588.png)
![1-[2-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B3834590.png)
![4-{[4-(ethoxycarbonyl)-1-piperidinyl]methyl}benzoic acid](/img/structure/B3834596.png)